4,4'-methylenebis(3-bromo-N,N-dimethylaniline)
Overview
Description
4,4’-methylenebis(3-bromo-N,N-dimethylaniline) is a chemical compound with the molecular formula C17H20Br2N2 and a molecular weight of 412.16 . It is used as an intermediate in dye manufacture and works as a reagent for the determination of lead .
Molecular Structure Analysis
The molecular structure of 4,4’-methylenebis(3-bromo-N,N-dimethylaniline) consists of two brominated N,N-dimethylaniline groups connected by a methylene bridge . The exact 3D structure can be viewed using specific software .Physical and Chemical Properties Analysis
4,4’-methylenebis(3-bromo-N,N-dimethylaniline) has a melting point of 104-105 °C and a predicted boiling point of 491.7±40.0 °C. It has a predicted density of 1.486±0.06 g/cm3 and a predicted pKa of 4.28±0.22 .Scientific Research Applications
Catalysis and Chemical Reactions
4,4'-Methylenebis(3-bromo-N,N-dimethylaniline) has been explored in various chemical reactions and processes. For instance, its derivative, N,N-Dimethylaniline, is oxidized by molecular oxygen in the presence of iron complexes to yield a mixture including 4,4'-methylenebis(N,N'-dimethylaniline) (Murata, Miura, & Nomura, 1989). Additionally, the reaction of N,N-dimethylaniline with tetrahalomethanes in acetonitrile produces 4,4'-methylenebis(N,N-dimethylaniline) as well, suggesting its role in novel synthesis pathways (Matsubara et al., 2003).
Polymer and Material Science
This compound has implications in the field of polymer and material science. For example, the study of thermal expansion behavior of its polymorphs demonstrates its significance in understanding materials' properties under varying temperatures (Bhattacharya & Saha, 2014).
Photostabilization Applications
In the realm of photostabilization, derivatives of 4,4'-methylenebis(3-bromo-N,N-dimethylaniline) have been synthesized and shown to reduce photodegradation in poly(vinyl chloride) (PVC) films, indicating its potential application in enhancing the durability of PVC materials (Balakit et al., 2015).
Chemical Synthesis and Improvement
Significant research has been conducted on the synthesis and improvement of chemical processes involving 4,4'-methylenebis(3-bromo-N,N-dimethylaniline). The synthesis of novel thiophene derivatives, including this compound, shows its role in creating new chemicals with potentially broad applications (Yu, 2008).
Photochromic Properties
The compound exhibits interesting photochromic properties when included in certain crystals, further broadening its application in materials science, particularly in the development of materials with light-responsive properties (Taneda, Koyama, & Kawato, 2009).
Safety and Hazards
Properties
IUPAC Name |
3-bromo-4-[[2-bromo-4-(dimethylamino)phenyl]methyl]-N,N-dimethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20Br2N2/c1-20(2)14-7-5-12(16(18)10-14)9-13-6-8-15(21(3)4)11-17(13)19/h5-8,10-11H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXGLUOGGGJZILA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC(=C(C=C1)CC2=C(C=C(C=C2)N(C)C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20Br2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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